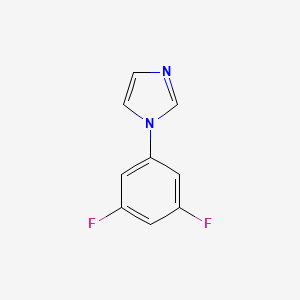

1-(3,5-Difluorophenyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6F2N2 |

|---|---|

Molecular Weight |

180.15 g/mol |

IUPAC Name |

1-(3,5-difluorophenyl)imidazole |

InChI |

InChI=1S/C9H6F2N2/c10-7-3-8(11)5-9(4-7)13-2-1-12-6-13/h1-6H |

InChI Key |

KSNLNLIOAQTSON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Structural Characterization and Advanced Analysis of the 1 3,5 Difluorophenyl 1h Imidazole Scaffold

Single Crystal X-ray Crystallography Studies

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The initial step in a crystallographic study is the determination of the unit cell parameters and the crystal's symmetry, defined by its crystal system and space group. Many N-aryl imidazoles crystallize in the monoclinic system. nih.govnih.gov For example, the related compound 1-(2,6-diisopropylphenyl)-1H-imidazole crystallizes in the monoclinic space group P2₁/c. nih.gov Another analogue, 4-(1H-imidazol-1-yl)benzaldehyde, crystallizes in the polar monoclinic space group P2₁. nih.gov It is plausible that 1-(3,5-Difluorophenyl)-1H-imidazole would also adopt a similar common crystal system.

A full crystallographic analysis provides precise measurements of all geometric parameters.

Table 2: Typical Bond Lengths and Angles for N-Aryl Imidazoles Data is illustrative, based on values reported for analogous structures like 1-(2,6-diisopropylphenyl)-1H-imidazole. nih.gov

| Parameter | Typical Value |

|---|---|

| Bond Lengths (Å) | |

| Imidazole (B134444) C-N | 1.32 - 1.39 Å |

| Imidazole C-C | 1.34 - 1.36 Å |

| Phenyl C-N | ~1.44 Å |

| **Bond Angles (°) ** | |

| C-N-C (in imidazole) | 105 - 112° |

| N-C-N (in imidazole) | ~112° |

| **Dihedral Angle (°) ** |

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions.

C-H···F Hydrogen Bonding: The presence of two electronegative fluorine atoms on the phenyl ring makes C-H···F hydrogen bonds highly probable. These interactions would play a significant role in the crystal packing.

C-H···N Hydrogen Bonding: Interactions between the C-H bonds of one molecule and the nitrogen atoms of the imidazole ring of a neighboring molecule are common in the crystal structures of N-aryl imidazoles. nih.govnih.gov

π-π Stacking: The aromatic nature of both the imidazole and phenyl rings allows for potential π-π stacking interactions. The geometry of this stacking (e.g., face-to-face or offset) would depend heavily on the dihedral angle between the rings and the influence of other intermolecular forces.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Crystal Packing Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), di (internal distance), and de (external distance) onto the molecular surface, researchers can identify key interactions, including hydrogen bonds and van der Waals contacts.

Complementary to the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of these interactions. These plots represent the distribution of (di, de) pairs, with distinct patterns corresponding to specific types of intermolecular contacts. For instance, sharp spikes often indicate strong hydrogen bonds, while more diffuse regions can represent weaker van der Waals forces.

Polymorphism and Co-crystallization Phenomena

The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, is of critical importance in materials science and pharmaceuticals. Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and stability.

Co-crystallization, the formation of a crystalline solid containing two or more different molecular components in a stoichiometric ratio, is another avenue for modifying the physicochemical properties of a compound.

There is currently no published research investigating the polymorphic behavior or co-crystallization potential of this compound. Such studies would involve screening for different crystalline forms under various crystallization conditions or with a range of co-former molecules. The absence of this research means that no data on different polymorphs or co-crystals of this specific compound can be presented.

Computational Chemistry and Theoretical Investigations of 1 3,5 Difluorophenyl 1h Imidazole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying imidazole-containing compounds. ajchem-a.comnih.gov Methods like B3LYP with various basis sets, such as 6-311++G(d,p), are commonly used to predict molecular structures and properties with a good balance of accuracy and computational cost. ajchem-a.comajchem-a.com

Geometric optimization is a fundamental step in computational studies to determine the most stable three-dimensional arrangement of atoms in a molecule. For imidazole (B134444) derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov These optimized geometries are crucial for subsequent analyses of the molecule's electronic properties and reactivity. nih.gov

Conformational analysis of 1-(3,5-Difluorophenyl)-1H-imidazole would involve exploring the rotational barrier around the single bond connecting the difluorophenyl ring and the imidazole ring. This analysis identifies the most stable conformer, which is essential for understanding how the molecule interacts with its environment.

Detailed geometric parameters for a representative imidazole derivative are often presented in tabular format, comparing theoretical values with experimental data where available.

The electronic properties of a molecule are key to understanding its chemical reactivity and bioactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.govirjweb.com For instance, in some imidazole derivatives, a smaller HOMO-LUMO gap has been correlated with increased bioactivity. irjweb.compesquisaonline.net The distribution of HOMO and LUMO orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. nih.gov

| Parameter | Value (eV) - Representative Imidazole Derivative | Reference |

| HOMO Energy | -6.5743 | ajchem-a.com |

| LUMO Energy | -2.0928 | ajchem-a.com |

| HOMO-LUMO Energy Gap | 4.4815 | ajchem-a.com |

This table presents calculated HOMO, LUMO, and energy gap values for a related fluorophenyl-containing heterocyclic compound, illustrating the typical range for such molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. pesquisaonline.net The MEP surface displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack. pesquisaonline.netresearchgate.net

In the context of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring, indicating their role as hydrogen bond acceptors or sites for electrophilic interaction. researchgate.net The difluorophenyl ring would exhibit regions of varying potential due to the electron-withdrawing nature of the fluorine atoms. Understanding the MEP is crucial for predicting intermolecular interactions, such as those involved in drug-receptor binding. researchgate.net

Predicted Molecular Descriptors for Structure-Function Correlation

Molecular descriptors are numerical values that encode information about the chemical structure and properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to correlate a molecule's structure with its biological activity or physicochemical properties.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen) and their attached hydrogen atoms. It is a good predictor of a drug's ability to permeate cell membranes.

For this compound, the TPSA would be calculated based on the contributions of the two nitrogen atoms in the imidazole ring. A lower TPSA is generally associated with better membrane permeability.

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a molecule's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). It is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

The LogP value for this compound can be computationally predicted. The presence of the two fluorine atoms on the phenyl ring would be expected to increase the lipophilicity of the molecule compared to its non-fluorinated counterpart.

| Descriptor | Predicted Value |

| TPSA | Value not available in search results |

| LogP | Value not available in search results |

Specific predicted values for TPSA and LogP for this compound were not found in the provided search results. These values are typically calculated using specialized software.

Number of Hydrogen Bond Acceptors/Donors and Rotatable Bonds

The structural characteristics of this compound, such as the number of hydrogen bond acceptors, hydrogen bond donors, and rotatable bonds, are pivotal in determining its intermolecular interactions and conformational flexibility. These parameters are crucial for predicting its behavior in different chemical environments.

In the this compound molecule, the nitrogen atom within the imidazole ring that is not bonded to the difluorophenyl group can act as a hydrogen bond acceptor. libretexts.org The fluorine atoms on the phenyl ring also contribute to the molecule's ability to accept hydrogen bonds due to their high electronegativity. libretexts.org The molecule does not, however, contain any hydrogen atoms bonded to highly electronegative atoms, and therefore, it does not act as a hydrogen bond donor. libretexts.org

The number of rotatable bonds in a molecule influences its conformational flexibility. For this compound, the single bond connecting the phenyl group to the imidazole ring is a key rotatable bond, allowing for different spatial orientations of the two ring systems.

Table 1: Hydrogen Bonding and Rotational Bond Characteristics

| Molecular Feature | Count |

|---|---|

| Hydrogen Bond Acceptors | 3 (2 Fluorine atoms, 1 Nitrogen atom) |

| Hydrogen Bond Donors | 0 |

Analysis of Non-Linear Optical (NLO) Properties

Recent research has highlighted the potential of imidazole derivatives for applications in non-linear optics (NLO). researchgate.netnih.gov NLO materials are capable of altering the properties of light and are essential for technologies like optical switching and frequency conversion. Theoretical calculations, often employing methods like Density Functional Theory (DFT), are used to predict the NLO properties of molecules. researchgate.net

Thermodynamic Function Calculations (e.g., using Hartree-Fock Method)

Thermodynamic properties of this compound, such as enthalpy, entropy, and Gibbs free energy, can be calculated using computational methods like the Hartree-Fock (HF) method or more advanced DFT approaches. These calculations provide valuable information about the stability and reactivity of the molecule under different conditions.

Computational Design Strategies for Novel Derivatives

Computational chemistry plays a vital role in the rational design of novel derivatives of this compound with tailored properties. By modifying the core structure and observing the resulting changes in calculated properties, researchers can identify promising candidates for synthesis and experimental validation.

One common strategy involves introducing different functional groups to the imidazole or phenyl rings to modulate the electronic and steric properties of the molecule. For instance, adding electron-donating groups could enhance the NLO properties by increasing the charge transfer within the molecule. For applications in medicinal chemistry, computational docking studies can be employed to design derivatives that bind effectively to specific biological targets. mdpi.com The imidazole scaffold is known to be crucial for the inhibitory activity in certain enzymes due to its interaction with metal ions like Fe(II). mdpi.com Structure-activity relationship (SAR) studies, guided by computational analysis, can accelerate the discovery of new compounds with desired biological activities.

Biological Activity and Molecular Mechanisms of Action for 1 3,5 Difluorophenyl 1h Imidazole Analogues

Antifungal Activity and Ergosterol (B1671047) Biosynthesis Inhibition

Analogues of 1-(3,5-difluorophenyl)-1H-imidazole are notable for their antifungal properties, which are primarily achieved by disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.

Mechanism: Inhibition of Cytochrome P450 14α-Demethylase (CYP51)

The principal mechanism of antifungal action for azole-based compounds, including imidazole (B134444) derivatives, is the inhibition of the enzyme cytochrome P450 14α-demethylase, also known as CYP51. nih.govnih.gov This enzyme is a crucial catalyst in the biosynthetic pathway of sterols in eukaryotic cells. nih.gov In fungi, CYP51 is responsible for the demethylation of lanosterol, a precursor to ergosterol.

The inhibitory action of these imidazole analogues occurs through a two-pronged approach. Firstly, a nitrogen atom within the imidazole ring forms a coordinate bond with the heme iron atom located at the active site of the CYP51 enzyme. nih.gov This interaction effectively blocks the enzyme's ability to be reduced, a necessary step for its catalytic function. Secondly, the N-1 substituent group of the azole compound interacts with the amino acid residues lining the active site pocket, competing with the natural sterol substrate for space within the enzyme's binding cavity. nih.govnih.gov This non-competitive binding ultimately leads to a depletion of ergosterol and an accumulation of 14-methylated sterols, which disrupt the integrity and function of the fungal cell membrane, thereby inhibiting fungal growth. nih.gov The specificity of these azole compounds for the fungal CYP51 over its mammalian counterpart is a key factor in their therapeutic use. nih.gov

Anticancer Activity and Cellular Pathway Modulation

In addition to their antifungal effects, analogues of this compound have demonstrated promising anticancer activities through multiple mechanisms that modulate key cellular pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism: Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is often overexpressed in various cancers, making it a prime target for anticancer therapies. nih.gov Several imidazole-based compounds have been designed and synthesized as EGFR inhibitors. nih.govbohrium.com These compounds typically bind to the ATP-binding domain of the EGFR kinase, preventing its activation and downstream signaling pathways that promote cell proliferation and survival. nih.gov

For instance, computationally designed imidazole-based EGFR inhibitors have shown significant anti-proliferative activity against multiple cancer cell lines. nih.gov Specific analogues have demonstrated potent EGFR enzymatic inhibition with IC50 values in the nanomolar range, comparable to established EGFR inhibitors like erlotinib. nih.govresearchgate.net The substitution patterns on the imidazole and phenyl rings play a crucial role in determining the potency and selectivity of these inhibitors. nih.govbohrium.com

Table 1: EGFR Inhibitory Activity of Imidazole Analogues

| Compound | Target Cancer Cell Lines | IC50 (EGFR Enzymatic Activity) | Reference |

|---|---|---|---|

| Compound 2c | MDA-MB-231, T47D, MCF-7, A549, HT-29 | 617.33 ± 0.04 nM | nih.gov |

| Compound 2d | MDA-MB-231, T47D, MCF-7, A549, HT-29 | 710 ± 0.05 nM | nih.gov |

| Compound 3c | MDA-MB-231, T47D, MCF-7, A549, HT-29 | 236.38 ± 0.04 nM | nih.gov |

| Compound 10i | MCF-7, HCT116 | 4.38 nM (EGFR WT), 5.69 nM (EGFR L858R/T790M) | bohrium.com |

Mechanism: Interference with Tubulin Polymerization and Colchicine (B1669291) Binding Sites

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including cell division, and represent a well-established target for anticancer drugs. nih.gov A number of imidazole-containing compounds have been identified as tubulin polymerization inhibitors that act by binding to the colchicine binding site on β-tubulin. nih.govnih.gov This binding destabilizes the microtubules, disrupts the formation of the mitotic spindle, and ultimately leads to cell cycle arrest and apoptosis. nih.govnih.govnih.gov

The design of these inhibitors often involves creating structures that can fit into the colchicine binding pocket, thereby competitively inhibiting the binding of colchicine itself. nih.govnih.gov These colchicine binding site inhibitors (CBSIs) are being explored as a strategy to overcome resistance to other tubulin-targeting agents. nih.gov

Mechanism: Induction of Reactive Oxygen Species (ROS) in Cancer Cells

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high concentrations, can induce cellular damage and trigger apoptosis. nih.govmdpi.com Some imidazole-based anticancer agents exert their effects, at least in part, by inducing an increase in intracellular ROS levels within cancer cells. nih.gov This elevation of ROS can occur through various mechanisms, including mitochondrial-independent pathways. nih.gov The resulting oxidative stress can lead to DNA damage, lipid peroxidation, and protein damage, ultimately contributing to cancer cell death. mdpi.com This pro-oxidant activity in cancer cells can be a key component of the therapeutic strategy, as cancer cells often have a higher basal level of ROS compared to normal cells, making them more susceptible to further ROS-induced damage. mdpi.com

Mechanism: Cell Cycle Arrest at Specific Phases (e.g., G2/M, sub-G1)

By interfering with critical cellular processes, this compound analogues can induce cell cycle arrest at specific checkpoints, preventing cancer cells from completing division and proliferating. A common outcome of treatment with these compounds is arrest at the G2/M phase of the cell cycle. nih.govnih.govsemanticscholar.org This is often a direct consequence of the disruption of microtubule dynamics by tubulin polymerization inhibitors. nih.govsemanticscholar.org

Furthermore, some imidazole derivatives have been shown to induce an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis or programmed cell death. nih.govnih.govresearchgate.net This effect can be mediated through the modulation of various cell cycle regulatory proteins and signaling pathways. nih.gov

Table 2: Cell Cycle Arrest Induced by Imidazole Analogues

| Compound/Analogue Type | Cell Cycle Phase Arrest | Cell Line | Reference |

|---|---|---|---|

| Imidazole derivative 3c | sub-G1 | MDA-MB-231, T47D, MCF-7, A549, HT-29 | nih.govresearchgate.net |

| 1H-benzo[d]imidazole derivative 2a | G2/M | 4T1 | nih.gov |

| 3,5-diphenyl-2-pyrazoline derivative 4 | G2/M | HCT116 | semanticscholar.org |

| Diosgenin | G2/M | MCF-7, Hs578T | nih.gov |

Mechanism: Inhibition of IKKβ and NF-κB Signaling

A review of the scientific literature indicates a lack of specific studies investigating this compound analogues as direct inhibitors of IκB kinase β (IKKβ) and the subsequent nuclear factor-κB (NF-κB) signaling pathway. While the enzyme complex IKK is a critical activator in the NF-κB signaling cascade and a target for anti-inflammatory therapies, research has focused on other chemical scaffolds. nih.govstrath.ac.uk Most existing IKK inhibitors exhibit varying degrees of selectivity between the two structurally conserved catalytic subunits, IKKα and IKKβ. nih.gov The selectivity is often determined by the size and topology of the ATP-binding pocket of the kinases. nih.gov Although novel, potent, and selective inhibitors for IKKα have been developed, demonstrating the feasibility of targeting these specific kinases, no published research directly connects this activity to analogues of this compound. strath.ac.uk

Antiviral Activity

Analogues featuring the imidazole core have been investigated for their potential as antiviral agents, with a notable focus on enzymes crucial for viral replication.

Mechanism: Inhibition of Viral Enzymes (e.g., SARS-CoV-2 3CLpro enzyme)

The main protease (3CLpro or Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. researchgate.netresearchgate.net The 3CLpro enzyme is highly conserved across coronavirus variants, suggesting that its inhibitors could have broad-spectrum activity. researchgate.net

Research has identified 2,4-diphenyl-1H-imidazole derivatives as a promising scaffold for the inhibition of the SARS-CoV-2 3CLpro enzyme. researchgate.netresearchgate.net In one study, a series of synthesized diphenyl-1H-imidazole analogues were screened for their inhibitory action against 3CLpro. Several compounds demonstrated significant inhibition, ranging from 88% to 99% at a concentration of 20 µM. researchgate.net

Further investigation into their antiviral properties in cell-based assays revealed that specific analogues were effective against both the ancestral Wuhan strain and the Delta variant of SARS-CoV-2. The antiviral activity correlated well with the compounds' ability to inhibit the 3CLpro enzyme. researchgate.net For instance, compounds 9 , 10 , and 14 from the study showed promising activity against both viral strains, with their 3CLpro inhibition IC50 values aligning with the observed antiviral efficacy. researchgate.net Computational docking studies suggest these imidazole derivatives bind to key subsites within the active site of the 3CLpro enzyme. researchgate.netnih.gov

Table 1: Inhibitory Activity of Diphenyl-1H-imidazole Analogues against SARS-CoV-2

| Compound | 3CLpro % Inhibition @ 20µM | 3CLpro IC50 (µM) | Antiviral IC50 (Wuhan Strain, µM) | Antiviral IC50 (Delta Variant, µM) |

|---|---|---|---|---|

| 9 | Not Specified | 5.1 | 7.7 | 7.4 |

| 10 | Not Specified | 10.9 | 12.6 | 13.8 |

| 14 | Not Specified | 7.3 | 11.8 | 12.1 |

| 6-14 (Range) | 88% - 99% | Not Specified | Not Specified | Not Specified |

Data sourced from a study on Diphenyl-1H-imidazole derivatives. researchgate.net

Antiparasitic Activity

The development of novel antiparasitic agents is a global health priority. While various imidazole-containing compounds have been explored, specific data on this compound analogues targeting the enzymes listed below is not available in the current literature.

Mechanism: Targeting Parasitic Enzymes (e.g., Trypanothione Reductase, Nucleoside diphosphate (B83284) kinase b in Leishmania amazonensis, Plasmodium falciparum dihydrofolate reductase-thymidylate synthase - PfDHFR-TS)

Trypanothione Reductase (TR): TR is a validated drug target essential for the redox homeostasis of trypanosomatid parasites, which cause diseases like leishmaniasis and trypanosomiasis. nih.govnih.gov While fragment screening has identified new ligand-binding sites on the enzyme, there are no specific reports on inhibition by this compound analogues. nih.gov

Nucleoside diphosphate kinase b (NDKb) in Leishmania amazonensis: NDKs are crucial for maintaining the pool of nucleoside triphosphates, particularly in parasites like Leishmania that rely on purine (B94841) salvage pathways. nih.gov This makes NDK an attractive drug target. nih.gov Studies have identified novel inhibitors of Leishmania NDK through virtual screening, and other research has shown that different imidazole-containing derivatives can inhibit other Leishmania enzymes like iron superoxide (B77818) dismutase. nih.govnih.gov However, no studies have been published on the specific inhibition of NDKb by this compound analogues.

Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS): The bifunctional enzyme DHFR-TS is a well-established target for antimalarial drugs. nih.gov Resistance to classic antifolates like pyrimethamine (B1678524) and cycloguanil (B1669406) has driven the search for new inhibitors. nih.gov Computational studies have explored 1H-imidazole-2,4-diamine derivatives as potential PfDHFR inhibitors. nih.gov Additionally, other imidazole-based scaffolds have been identified as inhibitors of different malarial protein kinases, such as PfPKG. montclair.edu Despite this, there is no direct experimental evidence of this compound analogues acting on PfDHFR-TS.

General Enzyme Inhibition Studies

The imidazole scaffold is a prominent feature in the design of kinase inhibitors due to its ability to form key interactions within enzyme active sites.

Inhibition of p38α MAP Kinase

The p38 mitogen-activated protein (MAP) kinase, particularly the α isoform, is a central regulator of the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov Inhibition of p38α MAP kinase is therefore a promising strategy for treating inflammatory diseases such as rheumatoid arthritis. nih.gov

Tri- and tetra-substituted imidazole derivatives are a well-established class of potent and competitive inhibitors that target the ATP-binding site of p38α MAP kinase. nih.govnih.gov The inhibitory mechanism of these compounds is well-characterized. X-ray crystallography studies have shown that the pyridinyl-imidazole substructure forms a critical hydrogen bond between the nitrogen atom of the pyridine (B92270) ring and the amide backbone of the Met109 residue in the hinge region of the kinase's active site. brieflands.com This interaction is essential for potent inhibition. brieflands.com While early compounds in this class faced challenges, modifications to the imidazole scaffold have led to the development of numerous potent p38α MAP kinase inhibitors, with some advancing to clinical trials. nih.govbrieflands.com

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

Analogues featuring the phenylimidazole core, structurally related to this compound, have been identified as significant inhibitors of Indoleamine 2,3-dioxygenase (IDO). nih.govnih.gov IDO is a heme-containing enzyme that plays a crucial role in immune escape by catabolizing the essential amino acid tryptophan into N-formylkynurenine. nih.govnih.gov This depletion of tryptophan and the accumulation of its metabolites suppress the proliferation and function of immune cells like T-cells, allowing tumors and other pathological conditions to evade an immune response. nih.govnih.gov

The inhibitory mechanism of these imidazole-based compounds often involves the imidazole nitrogen atom coordinating to the iron center of the heme group within the IDO enzyme, disrupting its catalytic activity. nih.gov Structure-activity relationship (SAR) studies have led to the optimization of these molecules, enhancing their potency and pharmacokinetic properties. nih.gov

For instance, research into a series of imidazoisoindoles, which are structurally related to phenylimidazoles, identified them as potent IDO inhibitors. nih.gov Through lead optimization aimed at improving potency and reducing off-target effects like CYP inhibition, a lead compound, designated as compound 25 , was discovered. nih.gov This compound demonstrated high potency as a dual inhibitor of both IDO and the related enzyme Tryptophan 2,3-dioxygenase (TDO) in both enzymatic and cellular assays. nih.gov Phenylimidazole chemotypes have progressed significantly in clinical research, with compounds like navoximod (B609430) (GDC-0919) being evaluated in human trials for cancer therapy. nih.gov The development of these inhibitors represents a key strategy in immuno-oncology, aiming to restore the immune system's ability to recognize and eliminate malignant cells. nih.gov

Table 1: In Vitro Profile of Imidazoisoindole Analogue (Compound 25)

| Assay | Result |

|---|---|

| IDO Enzymatic IC₅₀ | Data not specified in source |

| TDO Enzymatic IC₅₀ | Data not specified in source |

| IDO Cellular IC₅₀ | Data not specified in source |

| TDO Cellular IC₅₀ | Data not specified in source |

| In Vitro Toxicity | Clean (CYP and hERG) |

Data derived from in vitro profiling of the lead compound. nih.gov

Modulation of Neurotransmitter Systems

The imidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in biologically active molecules like the amino acid histidine and the neurotransmitter histamine. mdpi.com Analogues of this compound have been specifically investigated for their ability to modulate various neurotransmitter systems, particularly serotonergic and dopaminergic receptors. nih.govnih.gov The electron-rich nature and unique structural characteristics of the imidazole ring enable these compounds to bind effectively to a range of therapeutic targets within the central nervous system (CNS). nih.gov

In the context of the serotonergic system, arylpiperazine-substituted imidazole derivatives have shown significant affinity for serotonin (B10506) receptors. nih.gov For example, a series of arylpiperazinylalkyl purine-2,4-diones containing an imidazole ring exhibited high affinity for both 5-HT₁ₐ and 5-HT₇ serotonin receptors. nih.gov Furthermore, basimglurant, a compound with a 1-(4-fluorophenyl)-1H-imidazole core, acts as a negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) and has been studied for its potential in treating major depressive disorders. nih.gov

Regarding the dopaminergic system, a series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives were synthesized and evaluated for their binding affinity to dopamine (B1211576) D₂ and D₃ receptors. nih.gov The research indicated that while the imidazole moiety did not substantially increase selectivity for D₃ receptors, specific substitutions on the phenyl and aminomethyl portions of the molecule could fine-tune the binding affinity. nih.gov The most selective compound in this series, 2-(5-bromo-2,3-dimethoxyphenyl)-4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinomethyl)imidazole , displayed a seven-fold selectivity for D₃ over D₂ receptors. nih.gov Several analogues from this series also demonstrated selective binding to sigma (σ₁) receptors. nih.gov

Table 2: Binding Affinities of Imidazole Analogues for Dopamine Receptors

| Compound | Dopamine D₂ (Ki, nM) | Dopamine D₃ (Ki, nM) | D₃/D₂ Selectivity Ratio |

|---|---|---|---|

| 5i | 147 | 21 | 7.0 |

Data from in vitro binding assays. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-formylkynurenine |

| Navoximod (GDC-0919) |

| Basimglurant |

| 2-(5-bromo-2,3-dimethoxyphenyl)-4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinomethyl)imidazole (5i) |

| Histidine |

Structure Activity Relationship Sar Studies of 1 3,5 Difluorophenyl 1h Imidazole Derivatives

Impact of Fluorination Pattern and Position on Biological Potency

The presence and positioning of fluorine atoms on the phenyl ring are significant determinants of the biological activity of phenyl-imidazole derivatives. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can modulate a molecule's metabolic stability, lipophilicity, and binding interactions. nih.gov

Studies on related fluorinated heterocyclic compounds have demonstrated that the location of fluorine substitution can dramatically alter efficacy. For instance, in a series of fluorinated indazoles evaluated as Rho kinase (ROCK1) inhibitors, a fluorine atom at the C6 position resulted in a potent inhibitor with an IC₅₀ value of 14 nM and significantly increased oral bioavailability. In contrast, a fluorine atom at the C4 position led to a much less potent compound with an IC₅₀ of 2500 nM. nih.gov

This trend is also observed in other fluorinated heterocycles. For example, research on fluoro-substituted benzimidazole (B57391) derivatives as antimicrobial agents revealed that compounds with fluorine atoms at the meta-positions of the phenyl ring exhibited high activity against Gram-negative bacteria. acgpubs.orgacgpubs.org Specifically, a 2-(m-fluorophenyl)-benzimidazole derivative showed good activity against B. subtilis with a Minimum Inhibitory Concentration (MIC) of 7.81 μg/mL. acgpubs.org The introduction of fluorine, an electron-withdrawing group, generally enhances the antimicrobial activity compared to unsubstituted phenyl-benzimidazoles. acgpubs.org

The following table summarizes the antimicrobial activity of some fluoro-substituted benzimidazole derivatives, illustrating the impact of the fluorine position on the phenyl ring.

| Compound | Substitution on Phenyl Ring | Substitution on Benzimidazole Ring | Antibacterial Activity (MIC in μg/mL) vs. B. subtilis |

|---|---|---|---|

| Unsubstituted Phenyl | None | None | >125 |

| 2-(m-fluorophenyl)-benzimidazole | m-Fluoro | None | 7.81 |

| 2-(m-fluorophenyl)-5-methyl-benzimidazole | m-Fluoro | 5-Methyl | 7.81 |

Role of Imidazole (B134444) Ring Substituents on Biological Activities

Modifications to the imidazole ring itself are crucial in defining the biological activity of 1-phenyl-1H-imidazole derivatives. The imidazole moiety is often essential for interacting with biological targets, such as the heme iron in enzymes. nih.gov

A systematic study of 4-phenyl-imidazole (4-PI) derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO) revealed that substitutions at the N-1 position of the imidazole ring are detrimental to activity. This finding supports the hypothesis that the N-1 nitrogen is critical for binding to the heme iron of the enzyme. Conversely, substitution at the N-3 position with a benzyl (B1604629) group resulted in a compound with potency comparable to the unsubstituted 4-PI, indicating that this position is more tolerant to modifications. nih.gov

Furthermore, replacement of the imidazole ring with other heterocycles like pyridine (B92270), thiazole, pyrazole, or furan (B31954) almost universally leads to a significant loss of inhibitory activity. This underscores the optimal nature of the imidazole ring for both iron binding strength and shape complementarity within the active site of enzymes like IDO. nih.gov However, the introduction of certain substituents directly onto the carbon atoms of the imidazole ring can be beneficial.

The table below presents the IDO inhibitory activity of various imidazole-substituted 4-phenyl-imidazole derivatives.

| Compound | Substitution on Imidazole Ring | IDO Inhibition (IC₅₀ in μM) |

|---|---|---|

| 4-Phenyl-imidazole (4-PI) | None | 48 |

| N-1 Benzyl Substituted 4-PI | N-1 Benzyl | No Inhibition |

| N-3 Benzyl Substituted 4-PI | N-3 Benzyl | ~48 |

Influence of Substituents on the Phenyl Ring on Binding Affinity and Selectivity

Beyond fluorination, other substituents on the phenyl ring of 1-phenyl-1H-imidazole derivatives profoundly affect their binding affinity and selectivity for biological targets. The electronic and steric properties of these substituents can dictate the molecule's interaction with specific amino acid residues in the target protein's binding pocket. nih.govnih.gov

In the context of IDO inhibitors, substitutions at the ortho, meta, and para positions of the phenyl ring of 4-phenyl-imidazole have been explored. While ortho substitution with a fluoro group reduced binding affinity, ortho substitution with thiomethoxy or thiol groups led to a modest increase in potency. Docking studies suggest that these sulfur-containing substituents can engage in favorable hydrophobic or SH-π interactions within the enzyme's active site. nih.gov

The introduction of hydroxyl groups at the meta or para positions has also been shown to enhance binding affinity, likely through hydrogen bonding interactions with residues such as S167 in IDO. nih.gov Conversely, replacing the phenyl ring with a thiophene (B33073) ring resulted in a five-fold loss of activity, highlighting the importance of the phenyl scaffold for optimal interactions. nih.gov

The following table details the IDO inhibitory activity of 4-phenyl-imidazole derivatives with various substituents on the phenyl ring.

| Compound | Substitution on Phenyl Ring | IDO Inhibition (IC₅₀ in μM) |

|---|---|---|

| 4-Phenyl-imidazole (4-PI) | None | 48 |

| 4-(2-Fluorophenyl)-1H-imidazole | 2-Fluoro | Reduced Affinity |

| 4-(2-Thiomethoxyphenyl)-1H-imidazole | 2-Thiomethoxy | ~30 |

| 4-(3-Hydroxyphenyl)-1H-imidazole | 3-Hydroxy | ~20 |

| 4-(4-Hydroxyphenyl)-1H-imidazole | 4-Hydroxy | ~10 |

Correlation between Physicochemical Parameters and Biological Response

The biological activity of 1-(3,5-difluorophenyl)-1H-imidazole derivatives is intrinsically linked to their physicochemical properties. Parameters such as lipophilicity, electronic effects, and steric factors collectively determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, as well as its ability to interact with its biological target. mdpi.com

Lipophilicity, often expressed as logP, is a critical parameter. A study of N-arylcinnamamides demonstrated a correlation between lipophilicity and antibacterial efficacy. mdpi.com For phenyl-imidazole derivatives, modulating lipophilicity through the addition or removal of specific functional groups can optimize their passage through biological membranes and their fit within the binding site of a target protein.

Electronic effects of substituents on both the phenyl and imidazole rings can influence the pKa of the imidazole nitrogen atoms, which is crucial for interactions with metal centers in enzymes like IDO. nih.govnih.gov Quantum mechanical studies have shown that substitutions on the phenyl ring can alter the charge distribution on the imidazole ring through inductive effects, thereby modulating binding affinity. nih.gov For instance, a decrease in the electronic charge on the coordinating nitrogen of the imidazole has been correlated with an increase in binding affinity to the heme iron in IDO. nih.gov

Furthermore, the steric bulk of substituents can either enhance or hinder binding. While some bulk may be tolerated and even lead to favorable van der Waals interactions, excessive steric hindrance can prevent the molecule from accessing the binding site. nih.gov The interplay of these physicochemical parameters is complex, and a successful drug design strategy often involves a multi-parameter optimization to achieve the desired biological response.

Molecular Docking and Dynamics Simulations for Ligand Protein Interactions

Molecular Docking Methodologies for Target Identification and Binding Mode Prediction

The interaction of 1-(3,5-Difluorophenyl)-1H-imidazole with several key protein targets has been investigated using molecular docking simulations. These studies aim to elucidate the binding patterns and energetic favorability of the compound within the active sites of these proteins.

Azole compounds, including imidazoles and triazoles, are well-known inhibitors of fungal CYP51, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.govtubitak.gov.trphyschemres.orgnih.gov Molecular docking studies of various imidazole (B134444) derivatives have shown that the nitrogen atom of the imidazole ring coordinates with the heme iron in the active site of CYP51, which is a critical interaction for inhibitory activity. tubitak.gov.tr Additionally, the substituted phenyl ring often engages in π-π or hydrophobic interactions with key amino acid residues, such as Phe255 and Arg96, further stabilizing the complex. tubitak.gov.tr While specific docking data for this compound is not available in the provided search results, it is hypothesized that the 3,5-difluorophenyl group would play a significant role in these secondary interactions. The electron-withdrawing nature of the fluorine atoms could influence the electronic properties and binding orientation of the phenyl ring within the active site.

Table 1: Hypothetical Docking Interactions of this compound with Fungal CYP51

| Interaction Type | Key Residues/Components |

|---|---|

| Heme Coordination | Heme Iron |

| Hydrophobic/π-π Stacking | Phe255 |

Note: This table is based on the general binding mode of imidazole derivatives with CYP51 and is a hypothetical representation for this compound.

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and various small molecules have been designed to inhibit its kinase activity. nih.govnih.govplos.orgfigshare.com Molecular docking studies on EGFR inhibitors often reveal crucial interactions with the ATP-binding pocket. While no specific docking studies for this compound with EGFR were found, the general binding mode of inhibitors involves hydrogen bonds with residues like Met793 and hydrophobic interactions within the kinase domain. The difluorophenyl moiety of the compound could potentially form favorable interactions within the hydrophobic regions of the EGFR active site.

The 3C-like protease (3CLpro) is a critical enzyme for the replication of SARS-CoV-2, making it a prime target for antiviral drug development. nih.govnih.govchemrxiv.orgpku.edu.cn Numerous in silico screening and molecular docking studies have been conducted to identify potential 3CLpro inhibitors. nih.govnih.gov These studies have highlighted the importance of interactions with the catalytic dyad (Cys145 and His41) and other key residues in the active site. For an imidazole-based compound like this compound, the imidazole ring could potentially interact with the catalytic residues, while the difluorophenyl group could occupy one of the hydrophobic pockets (S1, S2, or S4) within the active site.

Parasitic diseases like trypanosomiasis and malaria are major global health concerns. Key enzymes in these parasites, such as Trypanothione Reductase (TryR) and Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS), are validated drug targets. researchgate.netnih.govnih.govsunankalijaga.orgnih.govnih.gov Molecular docking studies have been employed to design inhibitors against these enzymes. nih.govnih.gov For instance, inhibitors of TryR often bind to the active site, interfering with the binding of its natural substrate, trypanothione. nih.govnih.gov Similarly, inhibitors of PfDHFR-TS target the dihydrofolate reductase active site. researchgate.netnih.govnih.govsunankalijaga.org The difluorophenyl and imidazole moieties of this compound could potentially form interactions with the amino acid residues in the active sites of these parasitic enzymes.

Table 2: Potential Parasitic Protein Targets for this compound

| Parasite | Target Protein | Potential Role of Compound |

|---|---|---|

| Trypanosoma species | Trypanothione Reductase (TryR) | Inhibition of substrate binding |

Cyclooxygenase-2 (COX-2) is an important enzyme in the inflammatory pathway and a target for non-steroidal anti-inflammatory drugs (NSAIDs). acs.orgnih.govnih.govdergipark.org.trdergipark.org.tr Molecular docking studies have been instrumental in the development of selective COX-2 inhibitors. nih.govdergipark.org.trdergipark.org.tr These inhibitors typically bind to a hydrophobic channel in the COX-2 enzyme, with a side pocket that accommodates bulky substituents, contributing to their selectivity over the COX-1 isoform. The 3,5-difluorophenyl group of the title compound could potentially fit into this selective side pocket of the COX-2 active site.

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and play a crucial role in cell division. nih.gov Tubulin inhibitors are a major class of anticancer agents. There are several known binding sites on tubulin, including the colchicine (B1669291), vinca, and taxane (B156437) sites. Molecular docking is frequently used to predict how small molecules bind to these sites and disrupt microtubule dynamics. While no specific data exists for this compound, imidazole-containing compounds have been investigated as tubulin inhibitors, often targeting the colchicine binding site. The difluorophenyl moiety would likely be involved in hydrophobic interactions within the binding pocket.

Analysis of Ligand-Protein Interactions (Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. The stability of this predicted complex is governed by various non-covalent interactions. For This compound , the key interactions would theoretically include:

Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. Depending on the protonation state, the N-H group of the imidazole ring could also act as a hydrogen bond donor. These interactions with amino acid residues in a protein's active site, such as serine, threonine, or histidine, are often critical for binding affinity and specificity.

Hydrophobic Interactions: The difluorophenyl ring is inherently hydrophobic and would favorably interact with nonpolar amino acid residues like leucine, isoleucine, and valine within the binding pocket of a protein. These interactions help to anchor the ligand in the active site.

Pi-Pi Stacking: The aromatic systems of both the imidazole and the difluorophenyl rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The electron-withdrawing nature of the fluorine atoms on the phenyl ring can modulate these stacking interactions, potentially leading to favorable quadrupole interactions with electron-rich aromatic side chains.

A hypothetical docking study of This compound into a protein kinase active site, for example, might show the imidazole core forming hydrogen bonds with the hinge region backbone, a common binding motif for kinase inhibitors, while the difluorophenyl group occupies a hydrophobic pocket.

Interactive Data Table: Potential Molecular Interactions

| Interaction Type | Moiety of this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Acceptor | Imidazole Nitrogen Atoms | Ser, Thr, Asn, Gln, His, Arg, Lys |

| Hydrogen Bond Donor | Imidazole N-H (if protonated) | Asp, Glu, Carbonyl backbone |

| Hydrophobic Interactions | 3,5-Difluorophenyl Ring | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |

| Pi-Pi Stacking | Imidazole Ring, Phenyl Ring | Phe, Tyr, Trp, His |

| Halogen Bonding | Fluorine Atoms | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. An MD simulation calculates the motion of every atom in the system, providing a dynamic view of the binding.

For a complex of This compound and a target protein, an MD simulation would reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand from its initial docked pose, researchers can determine if the ligand remains stably bound in the active site or if it diffuses away. A stable complex will show minimal fluctuation in its RMSD over the course of the simulation (e.g., 100-200 nanoseconds).

Conformational Changes: MD simulations can show how the protein and ligand adapt to each other upon binding. The protein might undergo subtle conformational shifts to better accommodate the ligand, or the ligand itself might adopt different conformations within the binding pocket. The root-mean-square fluctuation (RMSF) of protein residues can highlight flexible regions that are affected by ligand binding. These simulations provide a more realistic and dynamic picture than static docking poses.

Computational Screening and Virtual Library Design for Novel Lead Compounds

This compound can serve as a core scaffold or fragment in virtual screening campaigns to discover new lead compounds.

Virtual Screening: In a virtual screening workflow, large databases of chemical compounds are computationally docked into the active site of a target protein. The compounds are ranked based on their predicted binding affinity (docking score). By using the known interactions of a reference compound like This compound , researchers can filter virtual libraries to find molecules that share similar interaction patterns, increasing the chances of finding active compounds.

Virtual Library Design: This molecule can also be used as a starting point to design a focused virtual library. New compounds can be generated in silico by adding various chemical groups (R-groups) to the core scaffold. For example, different substituents could be added to the imidazole or phenyl rings to explore how modifications affect binding affinity and selectivity. This approach allows for the systematic exploration of the chemical space around a promising core structure, guiding synthetic chemistry efforts toward the most promising candidates.

Future Research Directions and Translational Perspectives

Rational Drug Design Strategies Based on SAR and Computational Insights

The future of developing potent and selective drug candidates based on the 1-(3,5-difluorophenyl)-1H-imidazole core heavily relies on the integration of Structure-Activity Relationship (SAR) studies and computational modeling.

Structure-Activity Relationship (SAR) Studies:

Systematic modifications of the this compound scaffold are crucial to understanding the structural requirements for optimal biological activity. Key areas of exploration include:

Substitution Patterns: The influence of varying substituents on the phenyl ring and the imidazole (B134444) moiety has a significant impact on activity. For instance, studies on related imidazole-based compounds have shown that the substitution pattern on a phenyl group can greatly affect biofilm inhibitory activity. researchgate.net

N1-Substitution: The nature of the substituent at the N1 position of the imidazole ring is a critical determinant of biological effect. Research on 2-aminoimidazoles demonstrated that the N1-substituent's nature significantly influences biofilm inhibition. researchgate.net

Isosteric Replacements: Replacing key functional groups with isosteres can modulate pharmacokinetic and pharmacodynamic properties. For example, substituting the imidazole ring with other heterocycles like pyridine (B92270), thiazole, pyrazole, or furan (B31954) has been shown to result in less potent compounds in the context of IDO inhibition, highlighting the importance of the imidazole core for heme iron binding. nih.gov

Computational Insights:

Computational methods are indispensable tools for accelerating the drug design process.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into key interactions. Docking studies have been instrumental in designing novel imidazole derivatives as potential HIV-1-RT inhibitors and in understanding how analogs of 4-phenyl-imidazole interact with indoleamine 2,3-dioxygenase (IDO). nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. Both 2D and 3D-QSAR studies have been successfully applied to imidazole-5-carboxylic acid derivatives to understand the structural requirements for angiotensin II AT1 receptor antagonism. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, helping to understand the stability of interactions and the role of specific amino acids. nih.gov This can be crucial for designing inhibitors with improved binding affinity.

By combining SAR data with computational predictions, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby streamlining the drug discovery pipeline.

Exploration of Novel Biological Targets for Therapeutic Applications

While the this compound scaffold has shown promise against known targets, a significant area of future research lies in exploring its potential against novel biological targets for a wider range of therapeutic applications.

The imidazole ring is a versatile pharmacophore present in numerous biologically active compounds with a broad spectrum of activities, including anticancer, antiviral, and antimicrobial effects. nih.gov This inherent versatility suggests that derivatives of this compound could be effective against a variety of diseases.

Potential Therapeutic Areas and Targets:

| Therapeutic Area | Potential Biological Target | Rationale |

|---|---|---|

| Oncology | Kinases (e.g., FLT3), Tubulin, Indoleamine 2,3-dioxygenase (IDO) | Many imidazole-containing compounds exhibit potent anticancer activity by targeting key enzymes and proteins involved in cancer cell proliferation and survival. tandfonline.comhanyang.ac.krnih.gov For example, derivatives of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole have been developed as potent FLT3 inhibitors for acute myeloid leukemia. tandfonline.comhanyang.ac.kr |

| Infectious Diseases | Bacterial and Fungal Enzymes, Viral Proteins (e.g., HIV-1 Reverse Transcriptase) | The imidazole moiety is a core component of many antimicrobial and antiviral agents. nih.gov Novel imidazole derivatives have been designed as potential non-nucleoside reverse transcriptase inhibitors. nih.gov |

| Inflammatory Diseases | p38 MAP kinase | Imidazole derivatives have been identified as inhibitors of key inflammatory signaling pathways. researchgate.net |

| Metabolic Disorders | Aldose Reductase | Derivatives of [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone have shown potent aldose reductase inhibitory activity, suggesting a potential role in managing diabetes complications. nih.gov |

High-throughput screening of this compound-based compound libraries against diverse panels of biological targets will be a key strategy for identifying new therapeutic opportunities.

Development of Advanced Synthetic Methodologies for Diversification

The ability to efficiently generate a wide array of derivatives from the this compound core is paramount for comprehensive SAR studies and the discovery of new drug candidates. Future research will focus on developing more advanced, efficient, and versatile synthetic methods.

Current Synthetic Approaches:

The synthesis of substituted imidazoles can be achieved through various methods, including the condensation of amidines with α-halo ketones and the Van Leusen imidazole synthesis. orgsyn.orgorganic-chemistry.org Microwave-assisted synthesis has also been employed to produce 2,4,5-trisubstituted imidazoles in excellent yields. organic-chemistry.org

Future Directions in Synthesis:

Combinatorial Chemistry: The development of solid-phase or solution-phase combinatorial strategies will enable the rapid generation of large libraries of this compound analogs for high-throughput screening.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, making it an attractive approach for the large-scale production of promising drug candidates.

Novel Catalytic Systems: The exploration of new catalysts, such as N-heterocyclic carbene (NHC)-copper complexes, can open up new avenues for the synthesis of complex imidazole derivatives. organic-chemistry.org

C-H Activation: Direct C-H functionalization of the imidazole core or the phenyl ring represents a highly atom-economical and efficient strategy for introducing molecular diversity, avoiding the need for pre-functionalized starting materials.

These advanced synthetic methodologies will not only accelerate the drug discovery process but also provide access to novel chemical space that is currently underexplored.

In-depth Mechanistic Studies at the Molecular and Cellular Level

A thorough understanding of how this compound-based compounds exert their biological effects is crucial for their successful translation into clinical use. Future research must delve into their mechanisms of action at both the molecular and cellular levels.

Molecular Level Investigations:

Target Engagement Assays: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and kinetics of compounds with their biological targets.

X-ray Crystallography and Cryo-EM: Determining the three-dimensional structure of a compound bound to its target provides invaluable atomic-level insights into the binding mode and can guide further optimization.

Enzyme Kinetics: For enzyme inhibitors, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cellular Level Investigations:

Cell-Based Assays: A battery of cell-based assays is required to assess the on-target and off-target effects of the compounds. This includes measuring downstream signaling events, gene expression changes, and phenotypic outcomes such as apoptosis or cell cycle arrest.

Target Validation: Techniques like CRISPR-Cas9 gene editing or RNA interference can be used to validate that the observed cellular effects are indeed mediated by the intended biological target.

Biomarker Discovery: Identifying biomarkers that correlate with the activity of a compound can aid in patient selection and monitoring treatment response in future clinical trials. For instance, in a study of nirogacestat, HES4 gene expression was identified as a potential biomarker. wikipedia.org

By elucidating the precise molecular and cellular mechanisms of action, researchers can build a strong scientific rationale for the clinical development of promising this compound-based drug candidates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3,5-Difluorophenyl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions between 3,5-difluorophenylamine and glyoxal derivatives in the presence of ammonium acetate under reflux conditions. For example, similar imidazole derivatives are synthesized by refluxing aldehydes, ketones, and amines in ethanol for extended periods (e.g., 7 days) to achieve cyclization . Optimization includes adjusting stoichiometry, temperature (e.g., 333 K for initiation), and solvent polarity. LC-MS and NMR are critical for monitoring reaction progress and purity .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : and NMR in DMSO-d can resolve aromatic protons (e.g., δ 7.0–8.0 ppm for fluorophenyl groups) and imidazole protons .

- X-ray crystallography : Monoclinic crystal systems (space group ) with lattice parameters (e.g., ) are typical for imidazole derivatives. Dihedral angles between aromatic rings (e.g., 77.61°–78.84°) reveal conformational stability .

- HRMS : Confirm molecular mass with <5 ppm error (e.g., 447.0956 observed vs. 447.0949 calculated) .

Q. What solvents and purification techniques are recommended for isolating this compound?

- Methodological Answer : Use polar aprotic solvents (e.g., dichloromethane) for extraction. Purify via column chromatography with gradients of hexane/ethyl acetate (e.g., 7:3 ratio). Slow solvent evaporation yields single crystals for crystallography .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data in spectroscopic assignments?

- Methodological Answer : Discrepancies in NMR peaks (e.g., aromatic vs. imidazole protons) can arise from dynamic effects or solvent interactions. Compare experimental data with density functional theory (DFT)-calculated chemical shifts. For LC-MS retention times, validate using dual methods (e.g., Method A: 3.862 min vs. Method B: 6.913 min) to confirm consistency .

Q. What strategies are effective for studying the biological activity of this compound, particularly in targeting enzymes like 15-lipoxygenase (15LOX)?

- Methodological Answer :

- Enzyme assays : Test inhibition of 15LOX using UV-Vis spectroscopy to monitor linoleic acid oxidation at 234 nm. IC values can be compared to reference inhibitors (e.g., NDGA).

- Docking studies : Use crystal structures of 15LOX (PDB: 1LOX) to model binding interactions. Fluorine atoms may enhance binding via hydrophobic or electrostatic interactions .

Q. How do substituents on the imidazole ring influence electronic properties and reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., -CF) reduce electron density on the imidazole nitrogen, altering reactivity in nucleophilic substitutions. Cyclic voltammetry can quantify redox potentials, while Hammett constants () correlate substituent effects with reaction rates. For example, fluorophenyl groups increase electrophilicity, favoring Suzuki-Miyaura cross-coupling reactions .

Q. What crystallographic parameters indicate steric hindrance or planarity in this compound derivatives?

- Methodological Answer : Key metrics include:

- Bond lengths : Aromatic C-C bonds (~1.40 Å) vs. imidazole C-N bonds (~1.32 Å).

- Torsion angles : Planarity is confirmed if dihedral angles between imidazole and fluorophenyl rings are <10°. Deviations >75° suggest steric hindrance from ortho-fluorine atoms .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in HRMS or LC-MS data?

- Methodological Answer :

- HRMS : Ensure calibration with internal standards (e.g., NaTFA). Mass errors >5 ppm may indicate adduct formation (e.g., [M+Na]).

- LC-MS : Check column compatibility (C18 vs. HILIC) and mobile phase pH. For example, Method A (3.862 min) using acidic conditions vs. Method B (6.913 min) with neutral buffers .

Q. What statistical methods are suitable for analyzing structure-activity relationships (SAR) in fluorinated imidazole derivatives?

- Methodological Answer : Use multivariate regression (e.g., partial least squares) to correlate descriptors like Hammett constants, logP, and IC. Principal component analysis (PCA) can cluster compounds by bioactivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.